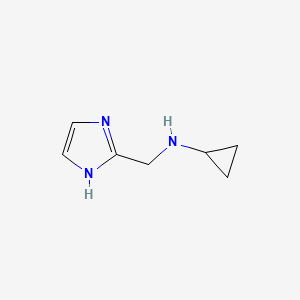
N-(1H-imidazol-2-ylmethyl)cyclopropanamine dihydrochloride
Vue d'ensemble
Description
N-(1H-imidazol-2-ylmethyl)cyclopropanamine dihydrochloride is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1H-imidazol-2-ylmethyl)cyclopropanamine dihydrochloride is a chemical compound notable for its unique structural features, including an imidazole ring and a cyclopropane moiety. The compound's molecular formula is C₈H₁₁N₃·2HCl, indicating the presence of two hydrochloride groups. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts.
Structural Characteristics
The structure of this compound can be summarized as follows:
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structural Formula | Contains an imidazole ring linked to a cyclopropane structure, enhancing its biological activity potential. |
The imidazole ring is commonly found in biologically active molecules, influencing various biochemical pathways and interactions with biological receptors.
Biological Activities
Research indicates that compounds containing imidazole rings, such as this compound, exhibit diverse biological activities, including:
- Antimicrobial Activity : The compound has shown potential as an antibacterial agent, with studies suggesting efficacy against various bacterial strains .
- Anticancer Properties : Preliminary findings suggest that this compound may inhibit cancer cell proliferation, although specific mechanisms remain to be elucidated .
- Enzyme Modulation : It has been observed to modulate enzyme activities, which could play a role in its therapeutic effects .
The exact mechanisms by which this compound exerts its biological effects are not fully understood. However, several hypotheses can be drawn from related compounds:
- Interaction with Biological Targets : The imidazole group may facilitate binding to various receptors or enzymes, leading to altered cellular processes.
- Influence on Biochemical Pathways : Imidazole derivatives are known to participate in pathways involving histamine metabolism and other critical biological functions .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for assessing its potential therapeutic applications. Key pharmacokinetic parameters include:
- Absorption : The dihydrochloride form enhances solubility in water, potentially improving bioavailability.
- Distribution : The presence of the cyclopropane moiety may influence membrane permeability and distribution within tissues.
- Metabolism and Excretion : Further studies are needed to elucidate the metabolic pathways and excretion routes for this compound.
Case Studies and Research Findings
Several studies have explored the biological activities of imidazole derivatives similar to this compound:
- Antimalarial Activity : A study identified imidazole derivatives as potent inhibitors of Dihydroorotate dehydrogenase (DHODH), a target for malaria treatment, demonstrating significant efficacy against Plasmodium falciparum .
- Cancer Cell Proliferation Inhibition : Research on related compounds showed that certain imidazole derivatives significantly inhibited the growth of cancer cell lines, suggesting a potential role in cancer therapy .
- Enzyme Interaction Studies : Investigations into the enzyme modulation capabilities of imidazole-containing compounds have highlighted their potential as therapeutic agents by influencing various metabolic pathways .
Propriétés
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-6(1)10-5-7-8-3-4-9-7/h3-4,6,10H,1-2,5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAABIHNYMABHCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















